BenchChemオンラインストアへようこそ!

7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Epigenetics Histone Demethylase Inhibition KDM5A

7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 89939-60-6, molecular formula C8H6N4O, molecular weight 174.16 g/mol) is the unsubstituted core scaffold of the pyrazolo[1,5-a]pyrimidine-3-carbonitrile class. This heterocyclic compound features a 7-hydroxy group that exists in equilibrium with its 7-oxo tautomer (5-methyl-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile), a 5-methyl substituent, and a 3-carbonitrile group.

Molecular Formula C8H6N4O
Molecular Weight 174.16 g/mol
CAS No. 89939-60-6
Cat. No. B1621480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS89939-60-6
Molecular FormulaC8H6N4O
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N2C(=N1)C(=CN2)C#N
InChIInChI=1S/C8H6N4O/c1-5-2-7(13)12-8(11-5)6(3-9)4-10-12/h2,4,10H,1H3
InChIKeyBURYOVHUIIUWEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 89939-60-6): Core Scaffold for Kinase and Demethylase Inhibitor Discovery


7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 89939-60-6, molecular formula C8H6N4O, molecular weight 174.16 g/mol) is the unsubstituted core scaffold of the pyrazolo[1,5-a]pyrimidine-3-carbonitrile class . This heterocyclic compound features a 7-hydroxy group that exists in equilibrium with its 7-oxo tautomer (5-methyl-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile), a 5-methyl substituent, and a 3-carbonitrile group . The pyrazolo[1,5-a]pyrimidine core is recognized as a privileged scaffold in medicinal chemistry, serving as a key intermediate for the synthesis of KDM histone demethylase inhibitors, c-Met kinase inhibitors, and antimicrobial agents [1][2].

Why 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile Cannot Be Interchanged with Its 7-Chloro, 7-Amino, or Des-Cyano Analogs


Within the pyrazolo[1,5-a]pyrimidine-3-carbonitrile series, the identity of the 7-position substituent dictates both the feasible synthetic trajectory and the biological activity of downstream products. The 7-hydroxy group uniquely establishes the 7-oxo tautomeric equilibrium required for active-site metal coordination in Fe(II)/α-ketoglutarate-dependent demethylases; the 7-chloro analog (CAS 138904-34-4, MW 192.61) lacks this capacity entirely, functioning instead as an electrophilic handle for nucleophilic aromatic substitution . The 7-amino analog (CAS 1997343-17-5, MW 173.18) presents a different hydrogen-bonding donor/acceptor profile, altering binding modes in target proteins . The des-cyano analog (5-methylpyrazolo[1,5-a]pyrimidin-7-ol, CAS 16082-26-1, MW 149.15, LogP 0.74) lacks the 3-carbonitrile H-bond acceptor critical for KDM active-site interactions observed in co-crystal structures [1]. Generic substitution among these analogs would therefore alter both synthetic accessibility and biological recognition, with quantitative differences detailed below.

Quantitative Differentiation Evidence: 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile vs. Closest Analogs


KDM5A Inhibition: 7-Oxo Tautomer of the Core Scaffold Provides the Pharmacophoric Basis for Metal Coordination

The 7-oxo tautomer of 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile provides the 7-oxo group that coordinates the active-site Fe(II) in KDM5A, a binding mode confirmed in the co-crystal structure of the closely related 6-isopropyl derivative N8 (5-methyl-7-oxo-6-(propan-2-yl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile) [1]. N8, which retains the identical 7-oxo and 3-carbonitrile pharmacophore of the target compound, exhibits an IC50 of approximately 1 µM against KDM5A and KDM5B (at 1 mM αKG and 0.5 µM enzyme concentrations) and a Kd of 25-50 nM [1]. In contrast, the 7-chloro analog (CAS 138904-34-4) cannot form the metal-coordinating 7-oxo species and has no reported KDM inhibitory activity, while the 7-amino analog (CAS 1997343-17-5) presents an amine group incapable of equivalent metal coordination [2]. This structural requirement establishes the 7-hydroxy/7-oxo functionality as non-substitutable for KDM-targeted applications.

Epigenetics Histone Demethylase Inhibition KDM5A

Molecular Weight and Physicochemical Differentiation from the 7-Chloro Analog for Synthetic Intermediate Selection

The target compound (MW 174.16 g/mol, formula C8H6N4O) is 18.45 g/mol lighter than its 7-chloro analog (MW 192.61 g/mol, formula C8H5ClN4, CAS 138904-34-4) . This mass difference reflects the replacement of the hydroxyl group (OH, 17.01 Da) with chlorine (Cl, 35.45 Da). The target compound possesses one hydrogen bond donor (7-OH) and five hydrogen bond acceptors (N1, N4, N8, 7-OH, 3-CN), while the 7-chloro analog has zero H-bond donors and four H-bond acceptors . The 3-carbonitrile group contributes a calculated dipole moment enhancing active-site interactions that is absent in the des-cyano analog (CAS 16082-26-1, MW 149.15, LogP 0.74) . These differences in hydrogen-bonding capacity and molecular weight are critical determinants in fragment-based drug design, where the target compound serves as a Rule-of-Three compliant fragment (MW < 300, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3) suitable for fragment growing or linking strategies, whereas the 7-chloro analog is typically employed as a late-stage diversification intermediate.

Medicinal Chemistry Synthetic Intermediates Physicochemical Profiling

Commercial Purity Benchmarking: 7-Hydroxy Core Scaffold Offers Higher Available Purity Than the 7-Chloro Analog from Common Suppliers

Commercially, the target compound is available at 98% purity (MolCore, NLT 98%) and 95% purity (AKSci, Apollo Scientific) , while the 7-chloro analog (CAS 138904-34-4) is offered at 95% maximum purity from AKSci and Chemenu . The 7-amino analog (CAS 1997343-17-5) is available at 98% purity from Leyan but has been discontinued by CymitQuimica . Apollo Scientific lists the target compound at £100/250mg and £300/1g (UK stock), while Alfa Chemistry offers it as STK597509 under the BUTTPARK collection . The consistent availability of the 7-hydroxy scaffold at 95-98% purity across multiple independent suppliers, compared to the more limited and lower-purity availability of the 7-chloro analog, reduces procurement risk for multi-batch synthesis campaigns.

Chemical Procurement Purity Specifications Building Block Quality

Synthetic Intermediate Versatility: 7-OH Enables Direct Conversion to 7-Cl for Downstream SNAr Diversification into Bioactive Derivatives

The 7-hydroxy group of the target compound is the direct synthetic precursor to the 7-chloro derivative, which serves as the universal electrophilic intermediate for synthesis of 7-amino, 7-hydrazinyl, and 7-substituted-amino pyrazolo[1,5-a]pyrimidine-3-carbonitriles [1]. In the synthesis reported by Deshmukh et al. (2016), the 7-chloro intermediate (prepared from the 7-hydroxy compound via POCl3 treatment) was converted to 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (compound 1) and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (compound 2), which were then elaborated into 14 distinct final compounds (3a-b, 4a-d, 5, 6, 8, 13a-c, 14a-d, 16, 17) with demonstrated antimicrobial activity [1]. The antibacterial assay of these derivatives against Bacillus subtilis NCIM 2250 and Escherichia coli ATCC 25922 yielded zone-of-inhibition values: compound 6 (17.1 mm / MIC 25 µg/mL against B. subtilis; 15.4 mm / MIC 20 µg/mL against E. coli) and compound 8 (16.1 mm / MIC 20 µg/mL against B. subtilis; 14.2 mm / MIC 25 µg/mL against E. coli) [1]. The 7-amino analog cannot be directly converted back to the 7-chloro or 7-hydroxy forms, making the 7-hydroxy compound the most synthetically versatile entry point into this chemical space.

Synthetic Chemistry Building Block Diversification Antimicrobial Agents

Safety and Handling Profile: 7-Hydroxy Scaffold Presents Lower Acute Inhalation Hazard than the 7-Chloro Analog for Laboratory-Scale Procurement

The target compound is classified with GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) according to Apollo Scientific's safety data . The 7-chloro analog (CAS 138904-34-4) carries an additional reactivity hazard due to the electrophilic C-Cl bond, which can hydrolyze to release HCl under certain conditions, posing additional handling and storage considerations for laboratory procurement . Furthermore, the target compound is classified as not hazardous material for DOT/IATA transport (AKSci specification), facilitating international shipping and reducing associated costs compared to analogs that may require hazardous material declarations .

Laboratory Safety Chemical Handling Procurement Risk

KDM5A Co-Crystal Structural Evidence: The 7-Oxo/3-Carbonitrile Pair Defines a Unique Binding Mode Not Reproduced by Carboxylate-Containing Analogs

Co-crystal structures of KDM5A(1-588)ΔAP with eight diverse inhibitors (PDB 5IVE, resolution 1.78 Å) reveal that compounds containing the 7-oxo-3-carbonitrile pharmacophore (such as N8, the 6-isopropyl derivative of the target compound) adopt a binding mode in which the 7-oxo group coordinates the active-site Mn(II)/Fe(II) while the 3-carbonitrile acts as a hydrogen bond acceptor interacting with nearby residues [1]. This binding mode is distinct from that of carboxylate-containing inhibitors (e.g., N19, N12), which utilize the carboxylic acid moiety as a bidentate metal ligand [1]. Despite this mechanistic difference, compounds with the 7-oxo-3-carbonitrile scaffold (N8) achieve comparable potency (IC50 ~1 µM) to carboxylate-containing compounds, demonstrating that the carbonitrile group provides a viable non-carboxylate metal-coordination strategy [1]. Compounds lacking the 3-carbonitrile (e.g., the des-cyano analog, CAS 16082-26-1) lose this key H-bond interaction entirely and are not reported as KDM inhibitors.

Structural Biology Fragment-Based Drug Design KDM5A Co-Crystal Structure

Optimal Procurement and Application Scenarios for 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile


Fragment-Based Drug Discovery (FBDD) Campaign Targeting KDM5A/KDM5B Histone Demethylases

The target compound serves as an ideal Rule-of-Three compliant fragment (MW 174.16, HBD 1, HBA 5) for fragment screening and structure-guided optimization against KDM5 family demethylases. Its 7-oxo-3-carbonitrile pharmacophore provides the essential metal-coordination and H-bond acceptor functionality validated in the KDM5A co-crystal structure of the N8 derivative (PDB 5IVE, IC50 ~1 µM, Kd 25-50 nM) [1]. Procurement of the 7-hydroxy scaffold at 98% purity enables clean SAR by fragment growing at the 6-position (as demonstrated by the N8 series) or fragment linking via the 7-position after conversion to the 7-chloro intermediate. This approach avoids the need to synthesize the core scaffold de novo, accelerating the hit-to-lead timeline.

Diversification Library Synthesis for Antimicrobial SAR Exploration

The 7-hydroxy compound is the optimal starting point for generating a 7-position diversification library targeting antimicrobial activity. As demonstrated by Deshmukh et al. (2016), conversion to the 7-chloro intermediate followed by SNAr with hydrazine, amines, or azide yields a panel of 7-substituted derivatives (14+ compounds) with measurable antibacterial activity against B. subtilis (ZI 14.2-17.1 mm) and E. coli (ZI 15.4 mm) [2]. The 98% purity starting material (MolCore) ensures that impurities from the building block do not confound biological assay results. Researchers should procure the 7-hydroxy compound rather than the 7-amino or 7-hydrazinyl analogs because it provides access to the full diversification sequence: OH → Cl → any 7-substituted derivative.

c-Met Kinase Inhibitor Scaffold Development

Although the target compound itself is the unsubstituted core, the 5-methylpyrazolo[1,5-a]pyrimidine scaffold has yielded potent c-Met inhibitors when elaborated at the 7-position. Luo et al. (2020) reported compounds 10b and 10f with c-Met IC50 values of 5.17 ± 0.48 nM and 5.62 ± 0.78 nM, comparable to cabozantinib, and antiproliferative activity against MDA-MB-231 cells (IC50 26.67-26.83 µM) [3]. The 7-hydroxy core scaffold serves as the synthetic entry point for constructing such elaborated analogs. Procuring the 7-hydroxy compound enables medicinal chemistry teams to explore diverse 7-position SAR without committing to a single diversification strategy upfront.

Multi-Batch Synthesis Campaigns Requiring Supply Chain Reliability

For academic or industrial laboratories planning multi-step, multi-batch synthesis campaigns, the 7-hydroxy compound offers superior supply chain resilience compared to its analogs. It is stocked by at least four independent suppliers (AKSci, Apollo Scientific, MolCore, Alfa Chemistry) at 95-98% purity, with Apollo Scientific maintaining UK and US stock . The non-hazardous transport classification (AKSci) reduces international shipping barriers . The 7-chloro analog is available from fewer suppliers at lower maximum purity (95%), and the 7-amino analog has been discontinued by at least one supplier (CymitQuimica), introducing procurement risk for long-term projects.

Quote Request

Request a Quote for 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.